

A Comparative Analysis of Feshbach Resonances in Rubidium-85 and Rubidium-87

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-85

Cat. No.: B076637

[Get Quote](#)

A detailed guide for researchers on the magnetic field-induced resonances in two key isotopes of rubidium, offering a comparative look at their properties and the experimental techniques used to harness them.

Feshbach resonances are an indispensable tool in the field of ultracold atomic physics, providing a mechanism to tune the interaction strength between atoms with an external magnetic field. This control has been pivotal in the study of quantum phenomena such as the formation of Bose-Einstein condensates (BECs), the BEC-BCS crossover, and the creation of ultracold molecules. Rubidium, with its two stable bosonic isotopes, ^{85}Rb and ^{87}Rb , offers a rich landscape for the exploration of these resonances. This guide provides a comparative analysis of Feshbach resonances in ^{85}Rb and ^{87}Rb , presenting key quantitative data, detailing experimental protocols, and illustrating the underlying concepts.

Data Presentation: A Side-by-Side Comparison

The properties of Feshbach resonances are distinct for each isotope due to their different hyperfine structures. The following table summarizes some of the most widely studied s-wave Feshbach resonances for ^{85}Rb and ^{87}Rb , highlighting their magnetic field position, width, and the background scattering length.

Isotope	Atomic State	Resonance Position (B_0) [G]	Width (ΔB) [G]	Background Scattering Length (a_{bg}) [a_0]	Reference
^{85}Rb	$F=2, m_F=-2\rangle$		155.041(18)	10.71(2)	-443(3)
^{87}Rb	$F=1, m_F=1\rangle$		1007.4	0.2	100
^{87}Rb	$F=2, m_F=-1\rangle$ +		$F=1, m_F=1\rangle$	9.1	-

Note: a_0 is the Bohr radius. The values presented are from various experimental measurements and theoretical calculations and may vary slightly between different studies. The resonance at 9.1 G in ^{87}Rb is an example of a mixed-spin channel resonance.

In addition to these homonuclear resonances, heteronuclear Feshbach resonances between ^{85}Rb and ^{87}Rb have also been observed.[1][2][3] For instance, resonances in mixtures of $^{85}\text{Rb} |2, +2\rangle$ and $^{87}\text{Rb} |1, +1\rangle$ scattering channels have been identified.[3][4] These interspecies resonances are crucial for creating stable, ultracold molecular gases and studying quantum mixtures.

Experimental Protocols

The observation and characterization of Feshbach resonances rely on a series of sophisticated experimental techniques. While specific implementations may vary, the general workflow follows a common sequence.

Atom Trapping and Cooling

The initial step involves the cooling and trapping of a cloud of rubidium atoms. This is typically achieved in a two-stage process:

- Magneto-Optical Trap (MOT): A combination of laser beams and a quadrupole magnetic field is used to cool atoms to microkelvin temperatures and confine them in a small volume.
- Magnetic or Optical Dipole Trap: Following the MOT stage, the atoms are transferred to a conservative trap for further cooling and to reach quantum degeneracy. Magnetic traps are

often used for spin-polarized atoms, while optical dipole traps, created by a focused laser beam, can trap atoms in any spin state.

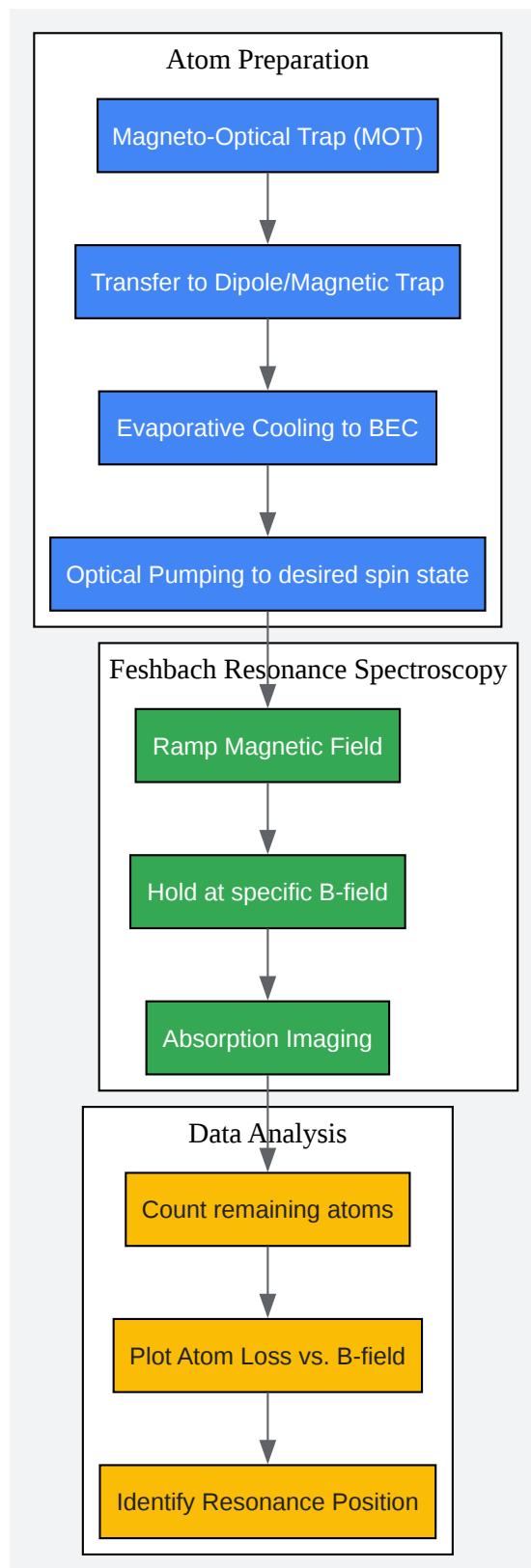
Spin State Preparation

To study a specific Feshbach resonance, the atoms need to be prepared in a well-defined hyperfine spin state. This is accomplished through optical pumping, a technique that uses laser light to selectively move atoms out of unwanted spin states and into the desired one.

Magnetic Field Control and Application

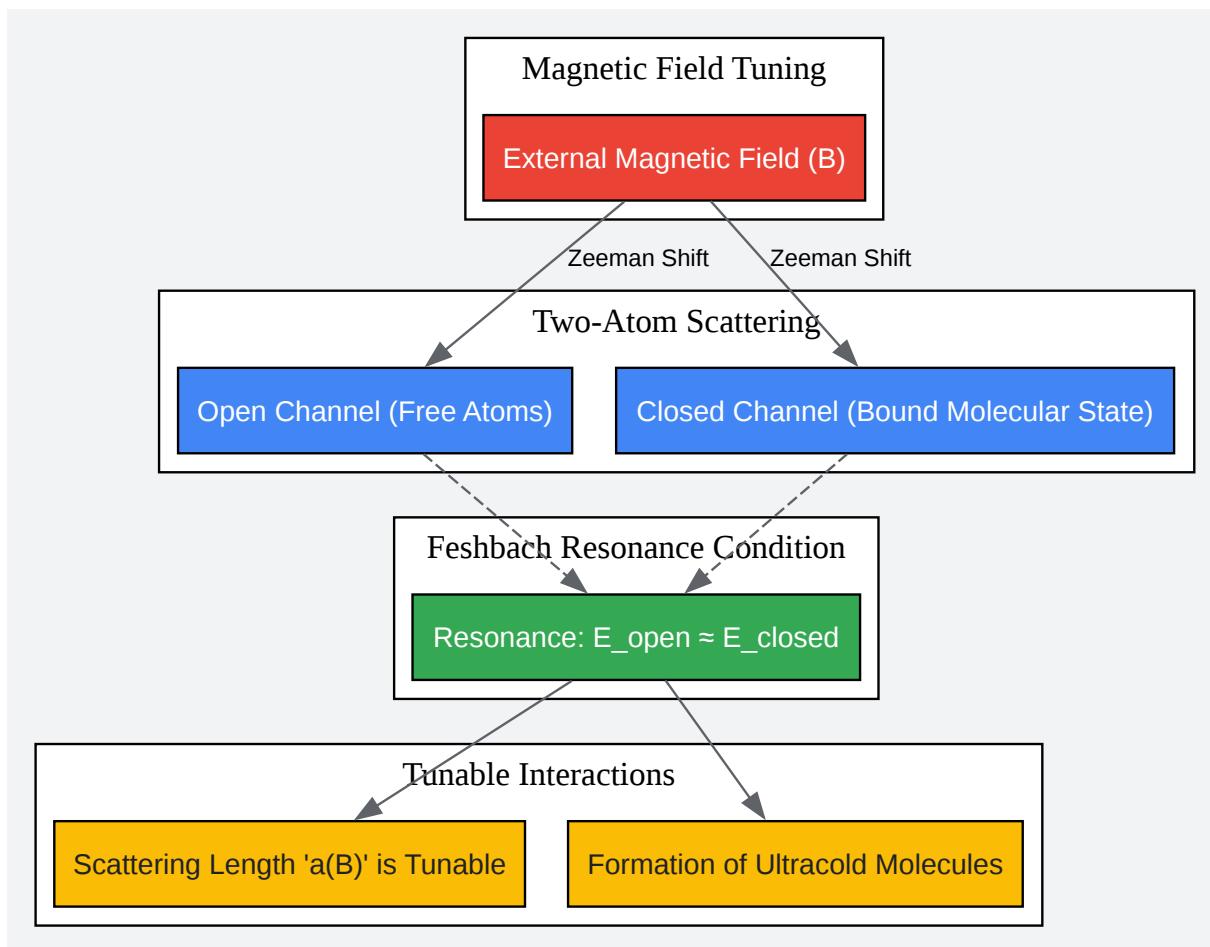
A highly stable and precisely controllable magnetic field is essential for accessing Feshbach resonances. This is typically generated by a set of coils in a Helmholtz or anti-Helmholtz configuration. The magnetic field is then ramped to a value near the predicted resonance position.

Detection of Feshbach Resonances


The primary signature of a Feshbach resonance is a dramatic change in the collision properties of the atoms. The most common detection method is atom loss spectroscopy:

- The atomic cloud is held at a specific magnetic field for a fixed duration.
- Near a Feshbach resonance, the rate of three-body recombination increases significantly, leading to the formation of weakly bound molecules and subsequent loss of atoms from the trap.[\[5\]](#)[\[6\]](#)
- By measuring the number of remaining atoms as a function of the magnetic field, a loss spectrum is obtained, with dips indicating the positions of Feshbach resonances.[\[7\]](#)[\[8\]](#)

Other detection methods include observing changes in the size and shape of the atomic cloud (for Bose-Einstein condensates) or using radio-frequency spectroscopy to measure the binding energy of the molecular states associated with the resonance.


Mandatory Visualization

To better understand the experimental workflow and the conceptual basis of Feshbach resonances, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for identifying Feshbach resonances.

[Click to download full resolution via product page](#)

Conceptual diagram of a Feshbach resonance.

Concluding Remarks

The study of Feshbach resonances in ^{85}Rb and ^{87}Rb has been foundational to many advances in ultracold atomic physics. While ^{87}Rb is often favored for its more convenient scattering properties for achieving Bose-Einstein condensation, the broad Feshbach resonance in ^{85}Rb offers a wide tuning range for the scattering length, enabling detailed studies of interaction-driven phenomena, including the controlled collapse of a BEC.[9] The availability of two stable isotopes with a rich spectrum of Feshbach resonances, both homonuclear and heteronuclear, ensures that rubidium will remain a key platform for future investigations into the quantum mechanics of few- and many-body systems. The continued refinement of experimental

techniques and theoretical models will undoubtedly uncover even more intricate details of these fascinating quantum phenomena.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. [0807.0417] Feshbach resonances in ultracold ⁸⁵Rb-⁸⁷Rb and ⁶Li-⁸⁷Rb mixtures [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- To cite this document: BenchChem. [A Comparative Analysis of Feshbach Resonances in Rubidium-85 and Rubidium-87]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076637#comparative-analysis-of-feshbach-resonances-in-rb-and-rb>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com